Ethyl 5-bromopent-4-en-2-ynoate

Description

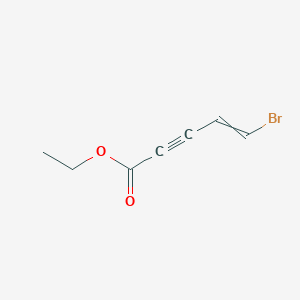

Ethyl 5-bromopent-4-en-2-ynoate is an α,β-acetylenic ester featuring a conjugated alkyne and alkene system with a bromine substituent at the terminal position. Its structure combines electrophilic (bromine) and electron-deficient (ynoate) moieties, making it a versatile intermediate in organic synthesis, particularly in cycloadditions, cross-coupling reactions, and cyclopropane derivatization .

Properties

CAS No. |

548757-27-3 |

|---|---|

Molecular Formula |

C7H7BrO2 |

Molecular Weight |

203.03 g/mol |

IUPAC Name |

ethyl 5-bromopent-4-en-2-ynoate |

InChI |

InChI=1S/C7H7BrO2/c1-2-10-7(9)5-3-4-6-8/h4,6H,2H2,1H3 |

InChI Key |

HUXDZEZSUBYAEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC=CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromopent-4-en-2-ynoate can be synthesized through several methods. One common approach involves the bromination of ethyl pent-4-en-2-ynoate. This reaction typically uses bromine (Br2) in a solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromopent-4-en-2-ynoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Addition Reactions: The alkyne and alkene groups can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom in substitution reactions.

Electrophiles: Halogens, hydrogen, and other electrophiles can add to the alkyne and alkene groups.

Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce dihalogenated compounds .

Scientific Research Applications

Ethyl 5-bromopent-4-en-2-ynoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromopent-4-en-2-ynoate involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the alkyne and alkene groups can undergo addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 5-bromopent-4-en-2-ynoate with structurally analogous esters, focusing on substituent effects, synthetic utility, and reactivity.

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

- Structure: Shares the pent-2-ynoate backbone but substitutes the bromine with a diphenyl group and an ethoxycarbonyloxy moiety.

- Synthetic Applications: Used in propargylation reactions for synthesizing homopropargyl alcohols. The bulky diphenyl groups enhance steric control during nucleophilic additions, contrasting with the electrophilic bromine in this compound, which facilitates oxidative coupling .

- Crystallography: The diphenyl derivative exhibits a planar geometry stabilized by π-π stacking (CCDC 1901024), whereas bromine’s electronegativity in this compound may induce dipole-dipole interactions .

(R,R)/(S,S)-Ethyl 3-Phenyl-4-Bromo-2-(Tosylamino)Pent-4-enoate (46)

- Structure: Contains a bromoalkene and a tosylamino group, differing in the substitution pattern (phenyl and amino groups vs. a simple ynoate).

- Reactivity: The tosylamino group directs regioselectivity in imine allenylation reactions, whereas this compound’s alkyne moiety is more reactive toward Sonogashira couplings. The low yield (18%) in synthesizing compound 46 highlights challenges in stabilizing bromoalkenes compared to bromoalkynes .

Ethyl 2-Phenylacetoacetate

- Structure : A β-ketoester lacking alkyne or bromine substituents.

- Functionality: The α-acetyl group enables keto-enol tautomerism, making it a precursor for heterocycles (e.g., pyrazoles). In contrast, this compound’s alkyne and bromine groups favor electrophilic additions or transition-metal-catalyzed reactions .

Ethyl 4-Nitrobenzoate Derivatives

- Structure : Aromatic esters with nitro substituents (e.g., Ethyl 4-nitrocinnamate).

- Applications: Nitro groups enhance bioactivity (e.g., antifungal properties) but reduce electrophilicity compared to bromoalkynes. This compound’s alkyne-bromine synergy is more suited for click chemistry or Suzuki-Miyaura couplings .

Data Table: Key Structural and Reactivity Comparisons

*Yields inferred from referenced procedures.

Research Findings and Mechanistic Insights

- Bromoalkyne Reactivity: this compound’s bromine acts as a leaving group in SN2 reactions, while the ynoate participates in [2+2] cycloadditions with alkenes. This dual functionality is absent in non-halogenated analogs like Ethyl 2-phenylacetoacetate .

- Steric vs. Electronic Effects : Bulky substituents (e.g., diphenyl groups in ) hinder electrophilic attacks but stabilize intermediates, whereas bromine’s electronegativity accelerates oxidative additions in palladium-catalyzed reactions.

- Catalytic Systems : MgBr₂·OEt₂ in compound 46 ’s synthesis contrasts with Zn/AlCl₃ in , suggesting that bromide salts favor allenylation, while Lewis acids like AlCl₃ promote conjugate additions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.